molecular formula C7H9N3 B13568074 N'-methylpyridine-2-carboximidamide CAS No. 366457-53-6

N'-methylpyridine-2-carboximidamide

Katalognummer: B13568074
CAS-Nummer: 366457-53-6
Molekulargewicht: 135.17 g/mol
InChI-Schlüssel: AOXRCUZMJRAEQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-methylpyridine-2-carboximidamide is a heterocyclic compound that contains a pyridine ring with a methyl group and an imidamide group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-methylpyridine-2-carboximidamide can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboximidamide with methylating agents under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and a methylating agent, such as methyl iodide, to facilitate the methylation process.

Industrial Production Methods

In industrial settings, the production of N’-methylpyridine-2-carboximidamide may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-methylpyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of N’-methylpyridine-2-carboximidamide.

    Reduction: Reduced forms of the compound, such as N’-methylpyridine-2-carboxamidine.

    Substitution: Substituted pyridine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N’-methylpyridine-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N’-methylpyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. Additionally, it may interact with nucleic acids or cellular membranes, affecting various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-Hydroxy-6-methylpyridine-2-carboximidamide: Contains a hydroxyl group instead of a methyl group.

    Pyridine-2-carboximidamide: Lacks the methyl group present in N’-methylpyridine-2-carboximidamide.

    N-methylpyridine-2-carboxamides: Similar structure but with different functional groups.

Uniqueness

N’-methylpyridine-2-carboximidamide is unique due to its specific combination of a methyl group and an imidamide group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

366457-53-6

Molekularformel

C7H9N3

Molekulargewicht

135.17 g/mol

IUPAC-Name

N'-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H9N3/c1-9-7(8)6-4-2-3-5-10-6/h2-5H,1H3,(H2,8,9)

InChI-Schlüssel

AOXRCUZMJRAEQZ-UHFFFAOYSA-N

Kanonische SMILES

CN=C(C1=CC=CC=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.